molecular formula C12H18S B8078921 1-Tert-butylsulfanyl-4-ethylbenzene

1-Tert-butylsulfanyl-4-ethylbenzene

Cat. No.: B8078921
M. Wt: 194.34 g/mol
InChI Key: AWOXBKUCYIEPHZ-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-4-ethylbenzene is an organic compound with the molecular formula C12H18S It is characterized by the presence of a tert-butylsulfanyl group attached to a benzene ring, along with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylsulfanyl-4-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethylbenzene with tert-butylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylsulfanyl-4-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butylsulfanyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Varied substituted benzene derivatives.

Scientific Research Applications

1-Tert-butylsulfanyl-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-tert-butylsulfanyl-4-ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Tert-butyl-4-ethylbenzene: Similar structure but lacks the sulfanyl group.

    4-Ethylphenyl sulfide: Similar but without the tert-butyl group.

    1-Tert-butyl-4-methylbenzene: Similar but with a methyl group instead of an ethyl group.

Uniqueness: 1-Tert-butylsulfanyl-4-ethylbenzene is unique due to the presence of both the tert-butylsulfanyl and ethyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-tert-butylsulfanyl-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOXBKUCYIEPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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